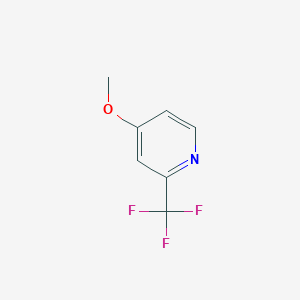

4-Methoxy-2-(trifluoromethyl)pyridine

Descripción

Systematic Nomenclature and Structural Features

The compound adheres to IUPAC nomenclature as 4-methoxy-2-(trifluoromethyl)pyridine . Its molecular formula is C₇H₆F₃NO , with a molecular weight of 177.12 g/mol (CAS 219715-34-1). The pyridine ring’s electron-withdrawing trifluoromethyl group and electron-donating methoxy group create a balanced electronic environment, influencing reactivity and stability.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆F₃NO | |

| CAS Number | 219715-34-1 | |

| Molecular Weight | 177.12 g/mol | |

| SMILES | COC1=CC(=NC=C1)C(F)(F)F |

Physical and Spectroscopic Properties

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

- Stability : Stable under ambient conditions but susceptible to hydrolysis in acidic or basic media.

- Spectroscopic Data :

Historical Context in Heterocyclic Chemistry

Development of Pyridine Derivatives

Pyridine derivatives gained prominence in the late 19th century with the Chichibabin synthesis, enabling the production of substituted pyridines. The introduction of electron-withdrawing groups like -CF₃ in the 20th century expanded their utility in medicinal chemistry, particularly in enhancing metabolic stability and bioavailability.

Emergence of Trifluoromethyl-Substituted Pyridines

The trifluoromethyl group (-CF₃) became significant in heterocyclic chemistry due to its ability to:

- Enhance lipophilicity , improving membrane permeability.

- Increase acidity of adjacent protons, facilitating nucleophilic substitution.

- Stabilize transition states in catalytic reactions.

Early synthesis routes for fluorinated pyridines relied on fluorination of chlorinated precursors (e.g., 2-chloro-4-methoxypyridine), a method later optimized for industrial-scale production.

Role in Contemporary Organofluorine Research

Applications in Medicinal Chemistry

This compound serves as a scaffold for:

- Antibacterial Agents : Derivatives inhibit bacterial phosphopantetheinyl transferases (PPTases), critical for secondary metabolism.

- Anti-inflammatory Compounds : Analogues modulate pro-inflammatory cytokines in preclinical models.

- Cancer Therapeutics : Structural modifications enable apoptosis induction via caspase activation.

Agrochemical Innovations

The trifluoromethyl group’s electronic effects make pyridine derivatives effective:

Propiedades

IUPAC Name |

4-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEFLGNRQSDDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609536 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065103-97-0 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Condensation and Cyclization Route

This method involves the reaction of trifluoromethylated ketones with formamide or ammonium salts, followed by acid-catalyzed cyclization to form the pyridinone intermediate, which can be converted to the target compound.

| Step | Reagents & Conditions | Details |

|---|---|---|

| 1. Condensation | 4-alkoxy-1,1,1-trifluorobut-3-en-2-one or 4,4-dialkoxy-1,1,1-trifluorobutan-2-one with formamide and catalytic methoxide | Reaction at 25–40 °C for 1–16 hours in polar aprotic solvents (formamide, DMF, DMAc, NMP) |

| 2. Cyclization | Addition of protic acid (acetic acid or aqueous HCl) | Acid neutralizes base and promotes cyclization at 60–100 °C |

| 3. Distillation | Atmospheric distillation to remove volatiles and concentrate product | Pot temperature up to 145 °C, overhead temperature ~95 °C |

| 4. Isolation | Precipitation by dilution with water and brine, filtration, washing with toluene | Yields up to ~75% isolated, purity >98% by HPLC |

- The reaction proceeds efficiently without isolation of intermediates.

- Use of formamide as solvent and reagent is preferred for high yield and purity.

- Acid choice affects cyclization efficiency; acetic acid and HCl are optimal.

- The process is scalable and has been demonstrated on multi-gram scale with yields around 75% isolated and 86% reaction yield based on combined washes and filtrates.

Halogenation and Nucleophilic Substitution Route

An alternative approach involves halogenation of 2-hydroxy-4-trifluoromethylpyridine followed by substitution with methoxy groups.

- The halogenation step is critical for activating the pyridine ring for substitution.

- Use of DMF as solvent and controlled addition of reagents under nitrogen atmosphere improves selectivity.

- The method allows direct conversion to methoxy-substituted pyridine derivatives.

- The overall yield for the halogenation step is about 61.5%, with subsequent substitution steps requiring optimization for higher yields.

Reaction Conditions and Optimization

| Parameter | Preferred Range | Notes |

|---|---|---|

| Temperature (condensation) | 25–40 °C | For methoxide-catalyzed condensation |

| Temperature (cyclization) | 60–100 °C | Acid-catalyzed ring closure |

| Temperature (distillation) | Up to 145 °C pot temperature | To remove volatiles and concentrate product |

| Solvents | Formamide, DMF, DMAc, NMP, methanol, tetrahydrofuran | Polar aprotic solvents preferred for condensation; methanol for substitution |

| Acid catalysts | Acetic acid, aqueous HCl, sulfuric acid | Acetic acid and HCl preferred for cyclization; sulfuric acid for lactone formation |

| Reaction time | 1–16 hours (condensation), 3 hours (cyclization) | Longer times improve conversion but must be balanced with decomposition risk |

Summary of Yields and Purity

| Method | Yield (%) | Purity (%) | Scale | Notes |

|---|---|---|---|---|

| Condensation + Cyclization | 74.9 (isolated) | 98.1 (HPLC) | Multi-gram | High purity, scalable, efficient |

| Halogenation (PCl5) | 61.5 (intermediate) | Not specified | Laboratory scale | Requires further substitution step |

| Nucleophilic substitution | Variable | Not specified | Laboratory scale | Dependent on substitution conditions |

Research Insights and Practical Considerations

- The condensation and cyclization route is favored for industrial-scale synthesis due to its high yield, purity, and scalability.

- The use of polar aprotic solvents and controlled acid catalysis is critical for efficient cyclization.

- The halogenation-substitution route offers a modular approach but may require careful control of reaction conditions to avoid side reactions.

- Avoidance of hazardous reagents and conditions (e.g., strong fluorinating agents, sealed vessels) is possible with these methods, enhancing safety and practicality.

- The choice of method depends on available starting materials, desired scale, and purity requirements.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Coupling Reactions: Palladium catalysts (Pd) and boron reagents (e.g., boronic acids) are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Table 1: Chemical Reactions of 4-Methoxy-2-(trifluoromethyl)pyridine

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of methoxy to aldehydes or acids | Potassium permanganate, chromium trioxide |

| Reduction | Formation of piperidine derivatives | Palladium on carbon (Pd/C), hydrogen gas |

| Substitution | Nucleophilic substitution leading to various derivatives | Amines or thiols under basic conditions |

Scientific Research Applications

1. Chemistry

The compound serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances its reactivity in chemical reactions, making it a versatile intermediate.

2. Biology

this compound has been studied for its potential biological activities, such as enzyme inhibition and receptor modulation. Research indicates that it can interact with specific enzymes or receptors, leading to modulation of metabolic pathways.

3. Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Notably, derivatives like N-(4-methoxy-2-(trifluoromethyl)benzyl)-1-propionylpiperidine-4-carboxamide have shown promising results in reducing inflammatory pain in animal models .

Table 2: Biological Activities and Therapeutic Potential

Case Studies

Case Study 1: Anticancer Efficacy

A comparative study on various pyridine derivatives demonstrated that those with trifluoromethyl substitutions exhibited enhanced anticancer activity compared to their non-trifluoromethyl counterparts. The increased binding affinity to target proteins involved in tumor growth regulation was highlighted as a key factor for this enhanced efficacy.

Case Study 2: Analgesic Properties

In an investigation involving the administration of N-(4-methoxy-2-(trifluoromethyl)benzyl)-1-propionylpiperidine-4-carboxamide (MPPA) at varying doses in an inflammatory pain model, results showed a dose-dependent reduction in pain scores. This supports the hypothesis that this compound can modulate pain pathways effectively without significant side effects .

Mecanismo De Acción

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The methoxy group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity .

Comparación Con Compuestos Similares

Trifluoromethyl Pyridine Derivatives

Compounds with trifluoromethyl pyridine skeletons are prominent in agrochemicals. For example:

| Compound Name | Substituents | Key Application | Activity Notes |

|---|---|---|---|

| 4-Methoxy-2-(trifluoromethyl)pyridine | -OCH₃ (4), -CF₃ (2) | Insecticides, enzyme inhibitors | High lipophilicity, metabolic stability |

| 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine | -Cl (4), -OCH₃ (2), -CF₃ (3) | Research chemical | Enhanced electrophilicity due to Cl |

| 6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine | -CH₂Cl (6), -OCH₃ (2), -OCF₃ (3), -CF₃ (4) | Agrochemical intermediate | Multi-substitution increases steric hindrance |

- Electronic Effects : The electron-withdrawing -CF₃ group deactivates the pyridine ring, reducing reactivity toward electrophilic substitution. Methoxy groups at different positions alter electron density distribution, impacting binding to biological targets .

- Biological Activity: Trifluoromethyl pyridines with methoxy groups (e.g., this compound) exhibit superior insecticidal activity compared to non-fluorinated analogs. For instance, derivatives like 5n and 5v (from ) show 63.3% and 55.0% nematocidal inhibition, outperforming tioxazafen (29.0%) .

Chloro vs. Methoxy Substitutions

- 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine (CAS: 1227563-94-1) replaces the 4-methoxy group with chlorine.

Agrochemical Performance

- Insecticidal Activity : Trifluoromethyl pyridine derivatives are critical in commercial pesticides. Over 27 such compounds are marketed, with five serving as insecticides. The this compound scaffold is favored for its balance of stability and target affinity, whereas bulkier analogs (e.g., 6-(chloromethyl)-substituted derivatives) may suffer from reduced bioavailability due to steric hindrance .

- Antifungal Limitations : Despite strong nematocidal activity, trifluoromethyl pyridines often lack antifungal efficacy. For example, 1,2,4-oxadiazole derivatives with trifluoromethyl pyridine moieties show <50% inhibition against R. solani at 50 μg/mL .

Pharmacological Potential

- Enzyme Inhibition : Pyridine-based CYP51 inhibitors like UDO and UDD () highlight the importance of trifluoromethyl groups in enhancing binding to parasitic enzymes. However, this compound’s smaller size may limit its utility in multi-target inhibition compared to bulkier analogs .

Physicochemical Properties

- Lipophilicity: The logP of this compound is higher than non-fluorinated pyridines, improving membrane permeability. Chloro-substituted analogs (e.g., CAS: 1227563-94-1) exhibit even greater logP but lower aqueous solubility .

- Stability : The -CF₃ group resists metabolic degradation, while methoxy groups at the 4-position reduce oxidative dealkylation rates compared to 2- or 3-methoxy isomers .

Key Research Findings and Trends

- Synthetic Optimization : Recent studies focus on regioselective trifluoromethylation and methoxylation to minimize byproducts. For example, highlights multi-step routes for synthesizing 6-(chloromethyl)-substituted derivatives, emphasizing purity challenges .

- 3D-QSAR Models : Computational studies correlate substituent positions with insecticidal activity, identifying the 4-methoxy-2-(trifluoromethyl) configuration as optimal for target binding .

Actividad Biológica

4-Methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory and anticancer agent, among other pharmacological properties. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group and a trifluoromethyl group attached to the pyridine ring, which contributes to its unique physicochemical properties. The presence of fluorine atoms enhances lipophilicity and alters the electronic characteristics of the compound, influencing its biological interactions.

Anti-inflammatory Effects

One notable study investigated the compound's role as a dual inhibitor of soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4). The compound N-(4-methoxy-2-(trifluoromethyl)benzyl)-1-propionylpiperidine-4-carboxamide (MPPA) demonstrated significant anti-inflammatory effects in a lipopolysaccharide-induced inflammatory pain rat model. Following oral administration at a dose of 3 mg/kg, MPPA quickly reached peak plasma concentrations (C_max = 460 nM) within 30 minutes and effectively reduced inflammatory pain over four hours without affecting exploratory behavior in rats .

Anticancer Activity

The anticancer potential of this compound derivatives has also been explored. A series of studies indicated that modifications to the pyridine structure could enhance cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions displayed increased growth inhibition in human cancer cell lines such as HCT116 and HePG2, with IC_50 values ranging from 12.4 to 22.4 μM .

Research indicates that the biological activity of these compounds may involve multiple mechanisms:

- Cell Cycle Disruption : Certain derivatives induce methuosis, a form of cell death distinct from apoptosis, by disrupting macropinosome trafficking and microtubule dynamics .

- Gene Expression Modulation : Treatment with these compounds has been shown to down-regulate critical genes involved in cancer progression, including BRCA1, BRCA2, TP53, and FASN .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of MPPA was assessed in vivo, revealing rapid absorption and sustained presence in circulation. The compound was detected in blood post-administration, indicating favorable bioavailability and potential for therapeutic applications .

Q & A

Q. Advanced Research Focus :

- NMR spectroscopy : Compare and NMR shifts with literature (e.g., ~8.2 ppm for pyridine protons, ~−60 ppm for CF) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–O–CH bond angle ~120°, CF pyramidal geometry) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 192.04) .

How does regioselectivity in electrophilic substitution reactions differ between this compound and its isomers?

Advanced Mechanistic Analysis :

The methoxy group at the 4-position acts as an electron-donating group (EDG), directing electrophiles to the ortho/para positions, while the CF group (electron-withdrawing, EWG) competes by meta-directing. Computational studies (DFT) show partial charge distribution at C-3 and C-5 as reactive sites . Experimental validation via nitration or halogenation reactions can map regioselectivity .

How should researchers address contradictory reactivity data in fluorination reactions involving this compound?

Q. Methodological Approach :

- Control experiments : Vary solvents (e.g., DMF vs. DCM), fluorinating agents (Selectfluor vs. KF), and temperatures.

- In-situ monitoring : Use NMR to track intermediates and byproducts.

- Theoretical modeling : Compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .

What derivatization strategies enhance the bioactivity of this compound?

Q. Advanced Functionalization :

- Hydrazine derivatives : React with hydrazine hydrate to form 2-hydrazinyl analogs (e.g., 2-Hydrazinyl-4-(trifluoromethyl)pyridine for coordination chemistry) .

- Fluorinated side chains : Attach fluoropropyl groups via alkylation (e.g., 61% yield using BrCHCHF in EtO) .

- Purification : Use reverse-phase HPLC (C18 column, MeCN/HO + 0.1% TFA) to isolate derivatives .

How does computational modeling predict the electronic effects of substituents in this compound?

Q. Advanced Modeling Techniques :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Charge distribution maps : Compare partial charges on pyridine carbons (e.g., C-6 shows higher electron density due to methoxy EDG) .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets for CF) .

What stability considerations are critical for storing this compound?

Q. Basic Stability Protocol :

- Light sensitivity : Store in amber vials under N to prevent photodegradation.

- Moisture control : Use molecular sieves in desiccators (RH < 10%).

- Thermal stability : TGA data indicate decomposition >200°C, but long-term storage at −20°C is recommended .

Why does the trifluoromethyl group dominate over methoxy in directing electrophilic attacks?

Advanced Electronic Analysis :

The CF group’s strong −I effect outweighs the methoxy’s +M effect, shifting electron density away from the ring. Experimental evidence from bromination shows preferential substitution at C-5 (meta to CF) rather than C-3 (ortho to OCH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.